molecular formula C13H17NO3 B2936529 N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide CAS No. 349540-63-2

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide

Cat. No. B2936529
CAS RN: 349540-63-2
M. Wt: 235.283
InChI Key: NWXRYDNKTVYDSZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide, also known as MDBP, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive substance that has gained increasing attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Compounds with the 1,3-benzodioxol moiety have been explored for their potential in cancer treatment. A study has shown that indoles bearing 3-N-fused heteroaryl moieties, designed based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide , exhibit significant anticancer activity . These compounds were synthesized and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia, showing promising results in inhibiting cancer cell growth.

Antioxidant Properties

The antioxidant capacity of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide has been investigated, revealing that these molecules can protect against oxidative stress . This property is crucial in preventing cellular damage that can lead to chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Synthesis of Bioactive Molecules

The benzodioxol moiety is a key structural component in the synthesis of bioactive molecules. Research has demonstrated methods to synthesize derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide that contain aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents, which are known to exhibit a broad spectrum of biological activities .

Chemical Biology and Mechanistic Studies

Understanding the mechanism of action of compounds like N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide is crucial in chemical biology. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, providing insights into their potential mechanisms .

Neuropharmacology

Due to the sedative and anticonvulsant activities associated with the benzodioxol moiety, derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide could be explored for their potential applications in treating neurological disorders .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)5-13(15)14-7-10-3-4-11-12(6-10)17-8-16-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXRYDNKTVYDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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